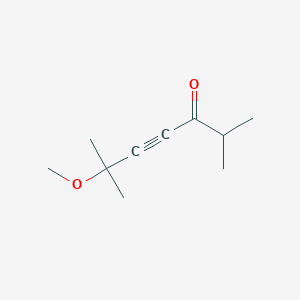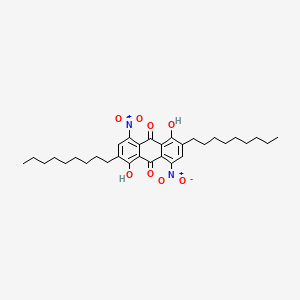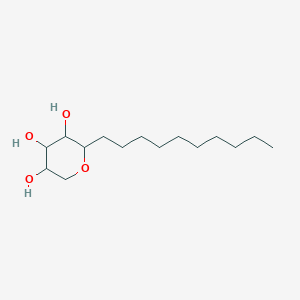
Calcium;2,3-dimethyl-4-oxidobenzenesulfonate;4-hydroxy-2,3-dimethylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium;2,3-dimethyl-4-oxidobenzenesulfonate;4-hydroxy-2,3-dimethylbenzenesulfonic acid is a complex organic compound that features a calcium ion coordinated with two distinct aromatic sulfonate groups. This compound is notable for its unique structure, which includes both oxidized and hydroxylated benzene rings, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Calcium;2,3-dimethyl-4-oxidobenzenesulfonate;4-hydroxy-2,3-dimethylbenzenesulfonic acid typically involves the sulfonation of 2,3-dimethylphenol followed by oxidation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the sulfonate groups. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form additional sulfonate groups.
Reduction: The oxidized benzene ring can be reduced back to its hydroxyl form.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents on the benzene ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Electrophilic substitution reactions often require catalysts such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional sulfonate groups, while reduction can revert the oxidized groups back to hydroxyl groups.
Aplicaciones Científicas De Investigación
Calcium;2,3-dimethyl-4-oxidobenzenesulfonate;4-hydroxy-2,3-dimethylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on cellular processes due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of diseases related to calcium metabolism.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The calcium ion plays a crucial role in mediating the compound’s effects, often by binding to proteins and enzymes that regulate various biological processes. The aromatic sulfonate groups can also interact with cellular components, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Calcium benzenesulfonate: Similar in structure but lacks the additional methyl and hydroxyl groups.
Calcium p-toluenesulfonate: Contains a single methyl group on the benzene ring.
Calcium 4-hydroxybenzenesulfonate: Features a hydroxyl group but lacks the additional methyl groups.
Uniqueness
Calcium;2,3-dimethyl-4-oxidobenzenesulfonate;4-hydroxy-2,3-dimethylbenzenesulfonic acid is unique due to its combination of oxidized and hydroxylated benzene rings, along with the presence of multiple methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
84924-86-7 |
|---|---|
Fórmula molecular |
C16H18CaO8S2 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
calcium;2,3-dimethyl-4-oxidobenzenesulfonate;4-hydroxy-2,3-dimethylbenzenesulfonic acid |
InChI |
InChI=1S/2C8H10O4S.Ca/c2*1-5-6(2)8(13(10,11)12)4-3-7(5)9;/h2*3-4,9H,1-2H3,(H,10,11,12);/q;;+2/p-2 |
Clave InChI |
FKBZDZWMSLJJOQ-UHFFFAOYSA-L |
SMILES canónico |
CC1=C(C=CC(=C1C)S(=O)(=O)O)O.CC1=C(C=CC(=C1C)S(=O)(=O)[O-])[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408016.png)
![N-Ethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14408018.png)







![5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate](/img/structure/B14408059.png)


![5-Acetyl-3-methylbicyclo[2.2.2]oct-2-en-1-yl acetate](/img/structure/B14408068.png)
